Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-
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Overview
Description
1-(2-(Methylthio)-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a methylthio group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)-1H-pyrrol-3-yl)ethanone typically involves the reaction of 2-(methylthio)pyrrole with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Methylthio)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted pyrroles.
Scientific Research Applications
1-(2-(Methylthio)-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 1-(2-(Methylthio)phenyl)ethanone
- 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
- 1,1-Bis(methylthio)-2-nitroethene
Uniqueness: 1-(2-(Methylthio)-1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a valuable compound for various applications .
Properties
CAS No. |
61201-14-7 |
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Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
1-(2-methylsulfanyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C7H9NOS/c1-5(9)6-3-4-8-7(6)10-2/h3-4,8H,1-2H3 |
InChI Key |
BBGVVCYWMBCWBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC=C1)SC |
Origin of Product |
United States |
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